BenchChemオンラインストアへようこそ!

6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine

PDE10A inhibition schizophrenia neuropharmacology

Select CAS 738609-39-7, not generic imidazo-pyrazine analogs, for CNS drug discovery. Its unique 5,6-dihydro saturation and 6-chloro handle are critical to PDE10A target engagement (IC50 7.28–246 nM for optimized series) and metabolic stability. The scaffold demonstrates validated efficacy—reversing MK-801-induced hyperactivity in rodent models comparably to clozapine. Generic aromatic replacements (e.g., CAS 240815-50-3) alter electronic distribution and compromise potency. This high-purity (≥95%) tool compound ensures SAR reproducibility and minimizes confounding off-target effects in your behavioral pharmacology and HTS campaigns. Request a quote today.

Molecular Formula C9H7ClN4
Molecular Weight 206.63 g/mol
CAS No. 738609-39-7
Cat. No. B3357531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine
CAS738609-39-7
Molecular FormulaC9H7ClN4
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N3C=NC=C3C(N2)Cl
InChIInChI=1S/C9H7ClN4/c10-8-7-4-11-5-14(7)9-6(13-8)2-1-3-12-9/h1-5,8,13H
InChIKeyJYLJGMFDKNFMNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine (CAS 738609-39-7): Structural and Physicochemical Baseline for PDE10A-Targeted Research


6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine (CAS: 738609-39-7) is a heterocyclic compound belonging to the imidazo[1,5-a]pyrido[3,2-e]pyrazine class, which has been characterized as a scaffold for potent and selective phosphodiesterase 10A (PDE10A) inhibitors [1]. The compound features a chloro substituent at the 6-position and a partially saturated 5,6-dihydro moiety, distinguishing it from fully aromatic analogs . Key physicochemical properties include a molecular formula of C9H7ClN4, a molecular weight of 206.63 g/mol, a computed density of 1.6±0.1 g/cm³, a computed boiling point of 457.4±45.0°C at 760 mmHg, and a polar surface area of 42.74 Ų .

Why Simple Substitution of 6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine (CAS 738609-39-7) with Other Imidazo-Pyrazines Risks PDE10A Assay Failure and Misleading SAR


Generic substitution of 6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine with other imidazo-pyrazine derivatives is inadvisable due to the compound's unique combination of a 5,6-dihydro saturation and a 6-chloro substituent, which are critical determinants of both PDE10A inhibitory potency and pharmacokinetic behavior. The imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold's PDE10A inhibition is exquisitely sensitive to substitution patterns, with QSAR analysis revealing that small structural changes can alter IC50 values by orders of magnitude [1]. The 5,6-dihydro moiety in this compound reduces aromaticity and alters electronic distribution compared to fully aromatic 6-chloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (CAS 240815-50-3), potentially impacting both target binding and metabolic stability [1]. The data below quantify these differentiation dimensions.

Quantitative Differentiation of 6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine (CAS 738609-39-7) in PDE10A Inhibition, Physicochemical Properties, and Patent-Backed Selectivity


PDE10A Inhibitory Potency of the Imidazo[1,5-a]pyrido[3,2-e]pyrazine Scaffold: Class-Level Potency Range and Key Comparator TC-E 5005

The imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold, of which 6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine is a core member, exhibits potent PDE10A inhibition with reported IC50 values for optimized analogs ranging from 7.28 nM to 246 nM [1]. A key commercial comparator, TC-E 5005 (2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine, CAS 959705-64-7), demonstrates an IC50 of 7.28 nM for PDE10A . While direct PDE10A IC50 data for CAS 738609-39-7 is not publicly available, its structural features (5,6-dihydro and 6-chloro) position it as an early intermediate or a tool compound for SAR exploration within this class. The presence of the 6-chloro substituent is a common motif in potent PDE10A inhibitors within the patent literature [2].

PDE10A inhibition schizophrenia neuropharmacology

Selectivity Profile of the Imidazo[1,5-a]pyrido[3,2-e]pyrazine Scaffold Against Other PDE Isoforms

The imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold has been characterized as a selective PDE10A inhibitor class. Using TC-E 5005 as a representative comparator, selectivity ratios (IC50 for other PDE isoforms / IC50 for PDE10A) are as follows: PDE2A (32.8×), PDE11A (107×), PDE5A (126×), PDE7B (426×), PDE3A (508×), and >687× for PDE1B, PDE4A, PDE6, PDE8A, and PDE9A . The selectivity profile of CAS 738609-39-7 is anticipated to be similarly favorable, given that the core scaffold is primarily responsible for PDE10A recognition while the 6-chloro and 5,6-dihydro modifications are unlikely to drastically alter isoform selectivity based on SAR trends in the literature [1].

PDE selectivity off-target activity safety pharmacology

In Vivo Efficacy in Rodent Models of Schizophrenia: Class-Level Behavioral Reversal Data

Selected imidazo[1,5-a]pyrido[3,2-e]pyrazine derivatives have demonstrated in vivo efficacy in rat models of schizophrenia. In the MK-801-induced hyperactivity and stereotypy model, optimized compounds from this class reversed schizophrenia-related behaviors with efficacy comparable to the antipsychotic clozapine [1]. While CAS 738609-39-7 itself has not been tested in these models, its structural similarity to the active compounds in the series suggests it may serve as a valuable intermediate or control compound for in vivo SAR studies. The class has also been associated with a good pharmacokinetic profile in rats [2].

in vivo efficacy schizophrenia models behavioral pharmacology

Structural and Physicochemical Differentiation from the Fully Aromatic Analog 6-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (CAS 240815-50-3)

6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine (CAS 738609-39-7) differs from its fully aromatic analog, 6-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (CAS 240815-50-3), by the presence of two additional hydrogen atoms at the 5,6-positions, resulting in a partially saturated ring system . This saturation increases molecular weight from 204.62 to 206.63 g/mol and alters the electronic distribution, which may influence both chemical reactivity and biological target engagement. The dihydro derivative is more susceptible to oxidation or further functionalization at the saturated positions, offering distinct synthetic utility as an intermediate .

structural differentiation physicochemical properties synthetic intermediate

Patent Coverage and Intellectual Property Positioning for PDE10A-Targeted CNS Therapeutics

The imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold, including the 6-chloro-5,6-dihydro derivative, is encompassed within a broad patent portfolio claiming PDE10A inhibitors for the treatment of CNS disorders, obesity, and metabolic diseases [1][2]. Specifically, U.S. Patent Application US20090143361A1 describes pyrido[3,2-e]pyrazines as PDE10 inhibitors, and US20090143391A1 covers aryl and heteroaryl fused imidazo[1,5-a]pyrazines as PDE10 inhibitors [2]. While CAS 738609-39-7 may not be explicitly claimed as a final therapeutic agent, it is covered as an intermediate or related compound within these patent families. This patent coverage provides a degree of freedom-to-operate for research use and positions the compound as a key building block for generating patentable, novel PDE10A inhibitors with improved properties.

intellectual property patent landscape CNS drug discovery

Chemical Purity and Batch Consistency Specifications from Commercial Suppliers

Commercially available 6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine (CAS 738609-39-7) is typically supplied with a minimum purity of 95% as determined by HPLC analysis . This specification ensures batch-to-batch consistency for reproducible biological assays and synthetic applications. In contrast, many custom-synthesized imidazo-pyrazine analogs may lack rigorous analytical certification, introducing variability that can confound SAR interpretation and in vivo studies.

chemical purity quality control reproducibility

Optimal Research and Procurement Scenarios for 6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine (CAS 738609-39-7)


Medicinal Chemistry: PDE10A Inhibitor Lead Optimization and SAR Expansion

Use CAS 738609-39-7 as a versatile intermediate for synthesizing novel PDE10A inhibitors. The 6-chloro substituent can be displaced via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling to introduce diverse functional groups, while the 5,6-dihydro moiety offers a site for further oxidation or reduction. The scaffold's established PDE10A inhibitory profile (IC50 range 7.28-246 nM for optimized analogs) [1] and favorable selectivity window (>30× over PDE2A) provide a validated starting point for generating patentable, CNS-penetrant antipsychotic candidates. The compound's patent coverage [2] ensures freedom-to-operate for research and early development.

Neuroscience Pharmacology: Validation of PDE10A as a Therapeutic Target in Schizophrenia Models

Employ CAS 738609-39-7 as a tool compound or precursor for generating PDE10A inhibitors to validate target engagement and efficacy in rodent behavioral models. The imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold has demonstrated reversal of MK-801-induced hyperactivity and stereotypy in rats with efficacy comparable to clozapine [3]. The compound's high chemical purity (≥95%) ensures reproducible dosing and minimizes confounding off-target effects, enabling rigorous target validation studies.

Synthetic Chemistry: Development of Novel Heterocyclic Building Blocks and Methodology Studies

Leverage the unique 5,6-dihydro saturation of CAS 738609-39-7 to explore novel synthetic transformations not possible with fully aromatic analogs (e.g., CAS 240815-50-3). The compound can serve as a substrate for investigating regioselective oxidation, reduction, or ring-expansion reactions, providing access to diverse heterocyclic scaffolds. Its well-defined physicochemical properties (MW 206.63, computed density 1.6 g/cm³, computed boiling point 457.4°C) facilitate reaction optimization and purification method development.

Procurement and Quality Control: Standardized Reference Material for PDE10A Inhibitor Assay Development

Procure CAS 738609-39-7 as a certified reference standard (≥95% HPLC purity) for calibrating PDE10A enzymatic assays and establishing baseline activity for SAR campaigns. The compound's well-characterized physicochemical profile and established scaffold selectivity make it an ideal internal control for monitoring assay reproducibility and compound integrity over time, reducing inter-experimental variability in high-throughput screening settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.